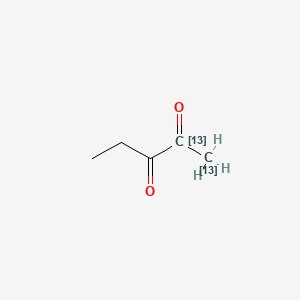
2,3-Pentanedione-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Pentanedione-13C2 is a stable isotope-labeled compound, specifically a diketone, with the chemical formula C5H8O2. It is also known as acetylpropionyl. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which allows for detailed studies in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Pentanedione can be synthesized through the condensation of bio-derived lactic acid over polymorphic zirconium dioxide. This method exhibits high selectivity, activity, and stability, achieving 99.7% conversion and 95.5% selectivity at 325°C .
Industrial Production Methods: Industrial production of 2,3-pentanedione involves a multi-step chemical synthesis or extraction from milk waste. The green route involves vapor-phase condensation of crude lactic acid over polymorphic zirconium dioxide, which is a more sustainable method .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Pentanedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various catalysts and reagents can be used depending on the desired substitution.
Major Products: The major products formed from these reactions vary widely and can include alcohols, acids, and substituted diketones .
Applications De Recherche Scientifique
2,3-Pentanedione-13C2 is used in a variety of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of novel bisphenols and other complex molecules.
Biology: It is used in studies involving metabolic pathways and enzyme reactions due to its isotopic labeling.
Medicine: It is used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Mécanisme D'action
The mechanism of action of 2,3-pentanedione-13C2 involves its interaction with various molecular targets and pathways. As a diketone, it can participate in various chemical reactions, including condensation and polymerization. Its isotopic labeling allows for detailed tracking and analysis of these reactions in different systems .
Comparaison Avec Des Composés Similaires
Diacetyl: Another diketone with similar properties but different applications.
Acetoin: A related compound with similar chemical structure but different reactivity and uses.
Uniqueness: 2,3-Pentanedione-13C2 is unique due to its isotopic labeling, which allows for detailed studies in various fields. Its green synthesis route and high selectivity make it a valuable compound for sustainable chemistry .
Propriétés
Formule moléculaire |
C5H8O2 |
|---|---|
Poids moléculaire |
102.10 g/mol |
Nom IUPAC |
(1,2-13C2)pentane-2,3-dione |
InChI |
InChI=1S/C5H8O2/c1-3-5(7)4(2)6/h3H2,1-2H3/i2+1,4+1 |
Clé InChI |
TZMFJUDUGYTVRY-NDLBAUGKSA-N |
SMILES isomérique |
CCC(=O)[13C](=O)[13CH3] |
SMILES canonique |
CCC(=O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7,13-trihydroxy-14-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B15136848.png)
![4-[2-(1,2,3,6-tetrahydropyridin-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B15136849.png)
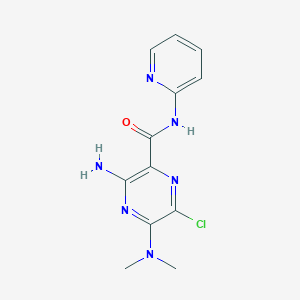


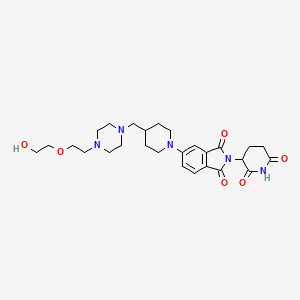
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B15136894.png)
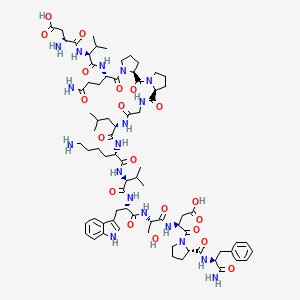
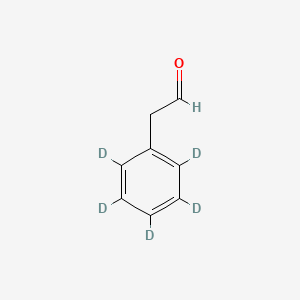
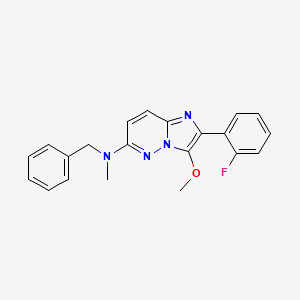
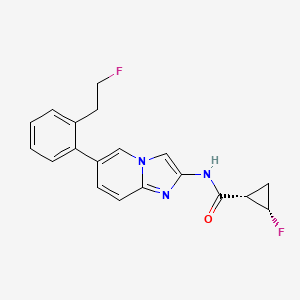
![acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B15136913.png)
![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)
